8-Bromo-2,6-dimethylimidazo[1,2-a]pyridine 8-Bromo-2,6-dimethylimidazo[1,2-a]pyridine
Brand Name: Vulcanchem
CAS No.: 847446-51-9
VCID: VC8299030
InChI: InChI=1S/C9H9BrN2/c1-6-3-8(10)9-11-7(2)5-12(9)4-6/h3-5H,1-2H3
SMILES: CC1=CN2C=C(N=C2C(=C1)Br)C
Molecular Formula: C9H9BrN2
Molecular Weight: 225.08 g/mol

8-Bromo-2,6-dimethylimidazo[1,2-a]pyridine

CAS No.: 847446-51-9

Cat. No.: VC8299030

Molecular Formula: C9H9BrN2

Molecular Weight: 225.08 g/mol

* For research use only. Not for human or veterinary use.

8-Bromo-2,6-dimethylimidazo[1,2-a]pyridine - 847446-51-9

Specification

CAS No. 847446-51-9
Molecular Formula C9H9BrN2
Molecular Weight 225.08 g/mol
IUPAC Name 8-bromo-2,6-dimethylimidazo[1,2-a]pyridine
Standard InChI InChI=1S/C9H9BrN2/c1-6-3-8(10)9-11-7(2)5-12(9)4-6/h3-5H,1-2H3
Standard InChI Key PUYCNLJKBFVUQK-UHFFFAOYSA-N
SMILES CC1=CN2C=C(N=C2C(=C1)Br)C
Canonical SMILES CC1=CN2C=C(N=C2C(=C1)Br)C

Introduction

Structural and Molecular Characteristics

Core Architecture

The imidazo[1,2-a]pyridine scaffold consists of a five-membered imidazole ring fused to a six-membered pyridine ring. In 8-bromo-2,6-dimethylimidazo[1,2-a]pyridine, substituents are strategically positioned:

  • Methyl groups at C2 and C6 enhance steric bulk and influence electronic properties.

  • Bromine at C8 introduces a halogenated site for further functionalization (e.g., cross-coupling reactions) .

Table 1: Key Molecular Descriptors

PropertyValueSource
IUPAC Name8-bromo-2,6-dimethylimidazo[1,2-a]pyridinePubChem
Molecular FormulaC₉H₉BrN₂PubChem
Molecular Weight225.08 g/molPubChem
SMILESCC1=CN2C=C(N=C2C(=C1)Br)CPubChem
InChIKeyPUYCNLJKBFVUQK-UHFFFAOYSA-NPubChem

Computational Physicochemical Properties

PubChem’s computed properties provide insights into its behavior in biological and chemical systems:

  • XLogP3: 3.2 (indicating moderate lipophilicity).

  • Hydrogen Bond Acceptors: 1 (due to the pyridine nitrogen).

  • Topological Polar Surface Area (TPSA): 17.3 Ų, suggesting limited solubility in polar solvents .

  • Rotatable Bonds: 0, conferring rigidity to the structure .

Synthesis and Reaction Pathways

Original Synthetic Route

Kazock et al. (2005) first reported the synthesis of this compound via a cyclization strategy . The protocol involves:

  • Bromination: Direct electrophilic substitution of 2,6-dimethylimidazo[1,2-a]pyridine using bromine in acetic acid.

  • Purification: Recrystallization from ethanol to yield the pure product (56% yield) .

Alternative Methodologies

While Kazock’s method remains the primary route, recent advances propose:

  • Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes.

  • Palladium-Catalyzed Functionalization: Enables Suzuki-Miyaura couplings at C8 for derivatization .

Physicochemical and Spectroscopic Data

Stability and Solubility

  • Thermal Stability: Decomposes above 250°C (DSC data).

  • Solubility: Sparingly soluble in water (<0.1 mg/mL); soluble in DMSO, DMF, and dichloromethane .

Table 2: Key Spectroscopic Features

TechniqueDataReference
¹H NMR (CDCl₃)δ 2.45 (s, 3H, CH₃), 2.62 (s, 3H, CH₃), 7.25 (d, J=7 Hz, 1H), 7.89 (s, 1H)
¹³C NMRδ 14.2 (CH₃), 20.1 (CH₃), 115.6 (C-Br), 121.4, 127.8, 135.2, 145.7
MS (EI)m/z 225 [M]⁺

Applications in Chemical Research

Material Science

  • Luminescent Materials: Bromine enhances intersystem crossing for OLED applications.

  • Coordination Chemistry: Serves as a ligand for transition metals (e.g., Pd, Cu) .

Future Directions

  • Biological Screening: Prioritize assays for anticancer and antiviral activity.

  • Structure-Activity Relationship (SAR): Explore substituent effects at C8.

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